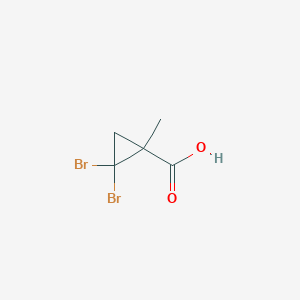

2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dibromo-1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIUEPZQJYZZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374142 | |

| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-21-9 | |

| Record name | 2,2-dibromo-1-methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. The document details the primary synthetic route, including a step-by-step experimental protocol, reaction mechanism, and safety considerations. Furthermore, it presents key quantitative data in a structured format and discusses potential applications in drug development.

Introduction

This compound is a substituted cyclopropane derivative incorporating a carboxylic acid functional group and geminal dibromides. The strained three-membered ring and the presence of reactive bromine atoms make it a versatile intermediate for the synthesis of more complex molecular architectures. Cyclopropane rings are of significant interest in drug discovery as they can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.

Primary Synthetic Route: Dibromocyclopropanation of Methacrylic Acid

The most common and efficient method for the synthesis of this compound is the dibromocyclopropanation of methacrylic acid (also known as 2-methylpropenoic acid). This reaction is typically carried out using bromoform (CHBr₃) as the dibromocarbene source and a strong aqueous base, such as sodium hydroxide, under phase-transfer catalysis (PTC) conditions.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via the generation of dibromocarbene (:CBr₂) in a two-phase system. The hydroxide ion from the aqueous phase deprotonates bromoform at the interface of the aqueous and organic layers. The resulting tribromomethanide anion (CBr₃⁻) is stabilized by the phase-transfer catalyst, which transports it into the organic phase where it eliminates a bromide ion to form the highly reactive dibromocarbene. The dibromocarbene then undergoes a [1+2] cycloaddition with the double bond of methacrylic acid to form the desired cyclopropane ring.

Caption: Mechanism of phase-transfer catalyzed dibromocyclopropanation.

Experimental Protocol

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | CAS Number |

| Methacrylic Acid | 86.09 | 25.8 g | 0.3 | 79-41-4 |

| Bromoform | 252.73 | 100 mL (approx. 289 g) | 1.14 | 75-25-2 |

| Sodium Hydroxide | 40.00 | 160 mL of 30% (w/v) solution | 1.2 | 1310-73-2 |

| Triethylbenzylammonium Bromide | 272.24 | 0.5 g | 0.0018 | 5197-85-3 |

| Dichloromethane | 84.93 | As needed | - | 75-09-2 |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - | 7647-01-0 |

Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser, combine methacrylic acid (25.8 g, 0.3 mol) and bromoform (100 mL).

-

Addition of Catalyst and Base: Add triethylbenzylammonium bromide (0.5 g). Begin stirring the mixture vigorously and add a 30% aqueous solution of sodium hydroxide (160 mL) dropwise via the addition funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored and maintained at or below room temperature using a water bath if necessary.

-

Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 4 hours.

-

Work-up: Stop the stirring and allow the layers to separate. Transfer the reaction mixture to a separatory funnel.

-

Separation: Separate the lower organic layer from the upper aqueous layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid with stirring until the pH is approximately 1.

-

Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Expected Yield and Purity

Following a similar procedure, a yield of 93.6% with a purity of >95% has been reported.[1][2]

Safety Information

-

Methacrylic Acid: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bromoform: Toxic and a suspected carcinogen. It is also harmful if swallowed or inhaled. All manipulations should be performed in a fume hood.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

-

Dichloromethane and Hydrochloric Acid: Both are hazardous and should be handled in a fume hood with appropriate PPE.

Characterization Data (Predicted)

¹H NMR (Predicted):

-

δ (ppm): 1.4-1.6 (s, 3H, -CH₃), 1.8-2.0 (d, 1H, cyclopropyl-H), 2.1-2.3 (d, 1H, cyclopropyl-H), 10.0-12.0 (br s, 1H, -COOH). The diastereotopic cyclopropyl protons would likely appear as an AB quartet.

¹³C NMR (Predicted):

-

δ (ppm): 20-25 (-CH₃), 30-35 (C-Br₂), 35-40 (quaternary C), 40-45 (CH₂), 175-180 (-COOH).

IR (Predicted):

-

ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 1680-1710 (strong, C=O stretch of carboxylic acid), ~3000 (C-H stretch).

Mass Spectrometry (Predicted):

-

m/z: Expected molecular ion peaks corresponding to the isotopic distribution of two bromine atoms.

Alternative Synthetic Routes

While the phase-transfer catalysis method is prevalent, other synthetic strategies could be employed:

-

Simmons-Smith Reaction: While typically used for cyclopropanation with diiodomethane, modified conditions could potentially be used with bromoform.

-

Diazo Compounds: The reaction of a diazo compound with a dibromoalkene could in principle form the cyclopropane ring, though this is a less common approach for this specific target.

Applications in Drug Development

Cyclopropane-containing molecules are of significant interest in medicinal chemistry. The rigid cyclopropane scaffold can act as a conformationally restricted bioisostere for other groups, such as phenyl rings or gem-dimethyl groups. The introduction of a cyclopropane moiety can lead to:

-

Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains.

-

Enhanced Target Binding: The fixed conformation can lead to more precise interactions with biological targets, potentially increasing potency and selectivity.

-

Novel Chemical Space: Cyclopropane derivatives provide access to unique three-dimensional structures for library synthesis and lead optimization.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests it could be a valuable intermediate. The carboxylic acid provides a handle for further functionalization, such as amide bond formation, while the dibromo-substituted carbon can be a site for subsequent chemical transformations.

Conclusion

The synthesis of this compound via the dibromocyclopropanation of methacrylic acid is a robust and high-yielding method. This technical guide provides the necessary information for its preparation and highlights its potential as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the specific applications and biological activities of derivatives of this compound is warranted.

References

In-Depth Technical Guide: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, its synthesis, and a discussion of the known biological activities of related compounds, highlighting its potential in drug discovery and development.

Core Chemical and Physical Properties

This compound is a halogenated derivative of cyclopropanecarboxylic acid. The presence of the gem-dibromocyclopropane moiety confers unique structural and electronic properties to the molecule, making it an interesting building block for organic synthesis and medicinal chemistry.

Structural and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂O₂ | [1] |

| Molecular Weight | 257.91 g/mol | [1] |

| IUPAC Name | 2,2-dibromo-1-methylcyclopropane-1-carboxylic acid | [1] |

| CAS Number | 5365-21-9 | [1] |

| Canonical SMILES | CC1(C(=O)O)C1(Br)Br | [1] |

| InChI Key | QPIUEPZQJYZZPJ-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

| Property | Predicted Value |

| Boiling Point | 289.3 ± 40.0 °C at 760 mmHg |

| Density | 2.3 g/cm³ |

| Refractive Index | 1.640 |

| Flash Point | 128.8 ± 27.3 °C |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C |

Synthesis and Experimental Protocol

A general and efficient method for the synthesis of this compound involves the reaction of methacrylic acid with bromoform in the presence of a phase-transfer catalyst.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methacrylic acid

-

Bromoform

-

Chloroform

-

Benzyltriethylammonium bromide (or other suitable phase-transfer catalyst)

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine methacrylic acid and chloroform.

-

Addition of Reagents: To the stirred solution, add the phase-transfer catalyst (e.g., benzyltriethylammonium bromide) followed by the bromoform.

-

Reaction Execution: Slowly add a 30% solution of sodium hydroxide to the mixture while maintaining vigorous stirring. The reaction is typically carried out at room temperature for several hours.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the layers are separated. The aqueous layer is carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.

-

Extraction: The acidified aqueous layer is extracted multiple times with dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet) and the diastereotopic methylene protons of the cyclopropane ring (two doublets or a more complex multiplet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic carbon, the quaternary carbon attached to the methyl group, the carbon bearing the two bromine atoms, the methyl carbon, and the methylene carbon of the cyclopropane ring. The carbon atom attached to the bromine atoms is expected to be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.[2][3] A strong and sharp C=O stretching absorption is expected in the region of 1710-1760 cm⁻¹.[2][3]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key feature for identification. Fragmentation would likely involve the loss of the carboxyl group and bromine atoms.

Potential Applications in Drug Development and Biological Activity of Related Compounds

Currently, there is a lack of specific studies on the biological activity of this compound. However, the cyclopropane ring is a recurring motif in a variety of biologically active molecules, and gem-dihalocyclopropanes are versatile synthetic intermediates. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

General Biological Activities of Cyclopropane Derivatives

Cyclopropane-containing compounds have demonstrated a wide range of biological activities, including:

-

Enzyme Inhibition: The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potent enzyme inhibitors. For instance, cyclopropylamines have been studied as inactivators of monoamine oxidase (MAO).[4]

-

Anticancer Activity: Some cyclopropenone derivatives have shown significant biological activity against various cancer cell lines, including triple-negative breast cancer and melanoma.

-

Antimicrobial and Antiviral Properties: The unique structural features of cyclopropanes have been incorporated into compounds with antibacterial, antifungal, and antiviral activities.

Logical Pathway for Investigating Biological Potential

The exploration of the biological potential of this compound and its derivatives would logically follow a standard drug discovery workflow.

Caption: A logical workflow for the biological evaluation of the title compound.

Disclaimer: This document is intended for informational purposes for a technical audience of researchers, scientists, and drug development professionals. The information on predicted properties and potential applications is based on existing scientific literature for related compounds and should be experimentally verified. This compound is for research use only and not intended for diagnostic or therapeutic use.[5]

References

- 1. This compound | C5H6Br2O2 | CID 2758037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Spectroscopic Data for 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole (CAS 5365-21-9): A Technical Overview

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the available spectroscopic data for the compound 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole (CAS 5365-21-9). Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound remains elusive. This guide, therefore, presents predicted spectroscopic data based on established principles and data from closely related analogs. Additionally, it outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 2H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.7 | s | 1H | Isoxazole C4-H |

| ~3.9 | s | 6H | 2 x OCH₃ |

| ~2.3 | s | 3H | CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Isoxazole C5 |

| ~161 | Isoxazole C3 |

| ~152 | Ar-C |

| ~149 | Ar-C |

| ~121 | Ar-C |

| ~119 | Ar-CH |

| ~111 | Ar-CH |

| ~109 | Ar-CH |

| ~97 | Isoxazole C4 |

| ~56 | OCH₃ |

| ~12 | CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic, isoxazole) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1620-1580 | Strong | C=N stretch (isoxazole) |

| ~1590, 1520, 1460 | Strong | C=C stretch (aromatic) |

| ~1260, 1020 | Strong | C-O stretch (aryl ether) |

Predicted as a KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 219 | 100 | [M]⁺ |

| 204 | ~70 | [M - CH₃]⁺ |

| 178 | ~40 | [M - CH₃CO]⁺ |

| 150 | ~50 | [M - C₃H₂NO]⁺ |

Predicted via Electron Ionization (EI).

Experimental Protocols

While specific experimental details for CAS 5365-21-9 are not available, the following general protocols are commonly employed for the spectroscopic characterization of isoxazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g., CHCl₃) in an appropriate cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Employ an appropriate ionization technique, typically Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Stereochemistry of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemical aspects of synthesizing 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The creation of the chiral center at the C1 position of the cyclopropane ring during synthesis presents a key stereochemical challenge. This document details the racemic synthesis, strategies for achieving enantiomeric enrichment through asymmetric synthesis, and methods for chiral resolution of the resulting racemic mixture.

Racemic Synthesis of this compound

The standard synthesis of this compound involves the dibromocyclopropanation of methacrylic acid. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitate the reaction between the aqueous and organic phases. The reactive intermediate, dibromocarbene (:CBr₂), is generated in situ from bromoform (CHBr₃) and a strong base, such as sodium hydroxide. The dibromocarbene then undergoes a cheletropic addition to the double bond of methacrylic acid.

This addition is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product. However, since methacrylic acid is a prochiral molecule, the addition of the dibromocarbene to its double bond creates a new stereocenter at the C1 position of the cyclopropane ring. In the absence of a chiral influence, the reaction produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

A general procedure for this synthesis is adapted from the synthesis of the analogous 2,2-dichloro-1-methylcyclopropylcarboxylic acid, with bromoform replacing chloroform.[1]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Deprotonation of Bromoform: The hydroxide ion from the aqueous phase deprotonates bromoform in the organic phase, facilitated by a phase-transfer catalyst.

-

Formation of Dibromocarbene: The resulting tribromomethyl anion undergoes alpha-elimination to form the highly reactive dibromocarbene.

-

Cycloaddition: The dibromocarbene adds to the double bond of methacrylic acid in a concerted fashion.

Experimental Protocol: Racemic Synthesis

The following protocol is based on the procedure for the dichloro-analog and is expected to yield the desired dibromo-compound with high purity.[1]

Materials:

-

Methacrylic acid

-

Bromoform (Tribromomethane)

-

Sodium hydroxide (NaOH)

-

Triethylbenzylammonium bromide (TEBAB)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (0.3 mol), bromoform (100 ml), and triethylbenzylammonium bromide (0.5 g).

-

With vigorous stirring, add a 30% solution of sodium hydroxide (160 ml).

-

Continue stirring at room temperature for 4 hours.

-

Stop stirring and allow the layers to separate.

-

Separate the aqueous (upper) layer.

-

Cool the aqueous phase in an ice bath and acidify to pH = 1 by the dropwise addition of concentrated hydrochloric acid with stirring.

-

Stir for an additional 30 minutes.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |

| Methacrylic Acid | 1 | - | >95 |

| Bromoform | Excess | - | - |

| This compound | - | 93.6 | >95 |

Table 1: Expected yield and purity for the racemic synthesis of this compound.[1]

Asymmetric Synthesis

To obtain enantiomerically enriched this compound directly, an asymmetric synthesis approach is required. This is typically achieved by using a chiral phase-transfer catalyst. Cinchona alkaloids and their derivatives are commonly employed as chiral PTCs for stereoselective cyclopropanation reactions. These catalysts can create a chiral environment around the reacting species, leading to a preferential formation of one enantiomer over the other.

| Substrate | Chiral PTC | Enantiomeric Excess (ee, %) | Reference |

| α,β-unsaturated ester | Cinchona alkaloid derivative | 50-90 | Inferred from similar reactions |

Table 2: Representative enantiomeric excess values for asymmetric cyclopropanation of related substrates.

Chiral Resolution

An alternative and often more practical approach to obtaining enantiomerically pure this compound is through the resolution of the racemic mixture. This can be accomplished by two primary methods: classical resolution via diastereomeric salt formation and chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Once separated, the individual diastereomers are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids.

Commonly used chiral resolving agents for carboxylic acids include chiral amines such as brucine, strychnine, and (R)- or (S)-1-phenylethylamine. A protocol for a similar compound, 2,2-dimethylcyclopropane carboxylic acid, utilizes L-carnitine oxalate for resolution.[1]

Experimental Protocol: Chiral Resolution (General Procedure)

-

Dissolve the racemic this compound in a suitable solvent.

-

Add an equimolar amount of a chiral amine resolving agent.

-

Heat the solution to dissolve the salts and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration.

-

Recrystallize the salt to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure carboxylic acid.

-

Extract the enantiopure acid with an organic solvent.

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus separation.

General HPLC Conditions for Chiral Separation of Carboxylic Acids:

-

Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress ionization of the carboxylic acid.

-

Detection: UV detection is typically used.

The specific conditions would need to be optimized for this compound.

Conclusion

The synthesis of this compound presents an interesting stereochemical challenge due to the formation of a new chiral center. While the standard synthesis yields a racemic mixture, this guide has outlined the primary strategies for obtaining enantiomerically pure forms of this valuable compound. Asymmetric synthesis using chiral phase-transfer catalysts offers a direct route to enantiomerically enriched products, while chiral resolution, either through classical diastereomeric salt formation or modern chiral chromatography, provides effective methods for separating the racemic mixture. The choice of method will depend on the desired scale of production, the required enantiomeric purity, and the available resources. For drug development and other applications where stereochemistry is critical, a thorough understanding and application of these techniques are essential.

References

Stability and Storage of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound. This document outlines potential degradation pathways, recommended storage protocols, and a detailed experimental design for stability assessment through forced degradation studies.

Core Stability Profile

This compound is a halogenated cyclopropane derivative. While specific stability data for this exact molecule is not extensively published, its structural motifs—a carboxylic acid and a gem-dibromocyclopropane ring—suggest susceptibility to specific degradation pathways. Generally, carboxylic acids should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The gem-dihalocyclopropane group may undergo degradation under certain conditions, such as exposure to strong bases or certain metals.[3]

General Recommendations:

-

Storage Temperature: Store in a cool environment. Refrigeration is often recommended for reactive carboxylic acids to minimize decomposition.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.

-

Container: Use corrosion-resistant and tightly sealed containers, such as glass or compatible plastic (e.g., polyethylene, polypropylene), to prevent leakage and reaction with the container material.[1][5]

-

Light: Protect from direct sunlight and strong artificial light, as photolytic degradation is a potential pathway for halogenated compounds.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate stability studies and for interpreting degradation product profiles.

-

Hydrolysis: The carboxylic acid functional group can participate in acid-base reactions. While the cyclopropane ring is generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures could potentially lead to ring-opening or other reactions.

-

Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures. The stability of the resulting carbanion or radical intermediate influences the ease of this process.

-

Oxidation: While not containing highly susceptible functionalities to oxidation, aggressive oxidizing agents or autoxidation under prolonged exposure to air could potentially lead to degradation.[6]

-

Photodegradation: Halogenated organic molecules can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV or visible light, leading to radical-mediated degradation pathways.

-

Reaction with Incompatible Materials: Strong bases can react with the carboxylic acid and may also promote elimination or ring-opening reactions of the gem-dibromocyclopropane.[2] Reactive metals could also interact with the compound.[2]

Below is a diagram illustrating the logical relationship of factors that can affect the stability of this compound.

Caption: Factors influencing the stability of the target compound.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended. These are based on general best practices for reactive carboxylic acids and halogenated compounds.[1][2][5]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Tightly sealed container. Inert gas (e.g., Argon) for long-term storage. | To prevent exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation. |

| Light | Amber glass vial or opaque container. | To protect against photolytic degradation. |

| Container Material | Borosilicate glass or chemically resistant plastic (e.g., PTFE-lined cap). | To prevent reaction with or leaching from the container.[1][5] |

| Incompatibilities | Store away from strong bases, strong oxidizing agents, and reactive metals. | To avoid vigorous and potentially hazardous chemical reactions.[2] |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to establish the intrinsic stability of this compound.[6][7][8] This also helps in developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Analytical Method:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for analyzing the compound and its degradation products.[9][10] For mass spectrometry (MS) compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[9]

Caption: Workflow for a forced degradation study.

Detailed Methodologies:

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M to 1 M HCl.[6] 2. Incubate at elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 24 hours), sampling at various time points.[7][11] 3. Cool the samples and neutralize with an equivalent amount of base (e.g., NaOH). 4. Dilute to the target concentration with mobile phase for analysis. |

| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent and dilute with 0.1 M to 1 M NaOH.[6] 2. Incubate at room or elevated temperature (e.g., 60°C), sampling at various time points.[7] 3. Cool the samples and neutralize with an equivalent amount of acid (e.g., HCl). 4. Dilute to the target concentration with mobile phase for analysis. |

| Oxidation | 1. Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%).[7] 2. Store at room temperature for a defined period (e.g., up to 24 hours), protected from light. 3. Sample at various time points and dilute for analysis. |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C if melting point is >150°C).[7] 2. Sample at various time points. 3. Dissolve the sample in a suitable solvent and dilute for analysis. |

| Photolytic Degradation | 1. Expose the compound (both in solid state and in solution) to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., NLT 1.2 million lux hours and NLT 200 watt hours/square meter).[8] 2. A control sample should be wrapped in aluminum foil to exclude light. 3. Sample at appropriate time points, dissolve (if solid), and dilute for analysis. |

Data Presentation and Interpretation

The results from the stability and forced degradation studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table of Forced Degradation Results:

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 1 M HCl | 24 | 80 | |||

| Base Hydrolysis | 1 M NaOH | 24 | 60 | |||

| Oxidation | 30% H2O2 | 24 | RT | |||

| Thermal | Dry Heat | 48 | 105 | |||

| Photolytic | UV/Vis Light | - | RT |

Long-Term Stability Data Table:

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |

| 2-8°C | 0 | ||||

| 3 | |||||

| 6 | |||||

| 12 | |||||

| 25°C / 60% RH | 0 | ||||

| 3 | |||||

| 6 |

By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of this compound, thereby maintaining its quality and integrity for its intended application.

References

- 1. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 2. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]

- 3. Mechanistic Insights into Mechanochemically Triggered Polymer Degradation | Duke Department of Biochemistry [biochem.duke.edu]

- 4. download.basf.com [download.basf.com]

- 5. Storage Safety Guidelines for Glacial Acetic Acid and Its Incompatible Materials [ysxlglacialaceticacid.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ijrpp.com [ijrpp.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. This versatile building block, possessing a strained three-membered ring with geminal dibromides and a carboxylic acid moiety, offers a range of potential transformations for the synthesis of novel molecules, including analogs of bioactive compounds.

Esterification of this compound

The carboxylic acid group of this compound can be readily converted to a variety of esters. These esters can serve as intermediates for further synthetic modifications or as target molecules themselves. Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation.

Reaction Scheme:

Caption: Fischer Esterification of this compound.

Experimental Protocol: Synthesis of Ethyl 2,2-dibromo-1-methylcyclopropanecarboxylate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.58 g, 10 mmol).

-

Reagents: Add absolute ethanol (50 mL) to the flask.

-

Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify the product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Expected):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Ethyl 2,2-dibromo-1-methylcyclopropanecarboxylate | C₇H₁₀Br₂O₂ | 285.96 | 85-95 | >95 |

Reductive Dehalogenation to 1-Methylcyclopropanecarboxylic Acid Derivatives

The gem-dibromo group can be selectively reduced to a monobromo or completely dehalogenated to a methylcyclopropane. This transformation is valuable for accessing less halogenated cyclopropane derivatives, which are also important synthetic intermediates.

Reaction Scheme:

Caption: Reductive Dehalogenation of the title compound.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic acid

-

Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place activated zinc powder (6.54 g, 100 mmol).

-

Solvent: Add a mixture of ethanol (50 mL) and water (10 mL).

-

Reactant Addition: Dissolve this compound (5.16 g, 20 mmol) in ethanol (20 mL) and add it to the dropping funnel. Add the solution dropwise to the zinc suspension while maintaining the temperature below 40°C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 12 hours.

-

Work-up: Filter the reaction mixture to remove excess zinc. Acidify the filtrate to pH 2 with 2M hydrochloric acid.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-methylcyclopropanecarboxylic acid.

Quantitative Data (Expected):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1-Methylcyclopropanecarboxylic acid | C₅H₈O₂ | 100.12 | 80-90 | >95 |

Base-Promoted Ring-Opening to Synthesize Substituted Butenoic Acids

Inspired by the reactivity of similar gem-dibromocyclopropanes, this compound can potentially undergo a base-promoted ring-opening reaction.[1][2] This would lead to the formation of a 2-bromo-3-methylbut-2-enoic acid derivative, a useful intermediate for further functionalization.

Reaction Pathway:

Caption: Proposed Ring-Opening of the title compound.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methylbut-2-enoate

-

Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide by dissolving sodium (0.46 g, 20 mmol) in anhydrous methanol (40 mL).

-

Reactant Addition: Cool the sodium methoxide solution to 0°C. Add a solution of this compound (2.58 g, 10 mmol) in anhydrous methanol (10 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: Extract the mixture with diethyl ether (3 x 40 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Methyl 2-bromo-3-methylbut-2-enoate | C₆H₉BrO₂ | 193.04 | 60-70 | >95 |

Application as a Precursor for Pyrethroid-like Structures

Gem-dihalocyclopropanes are key structural motifs in many synthetic pyrethroid insecticides.[3][4] this compound can be considered a valuable precursor for the synthesis of novel pyrethroid analogs. The synthesis would typically involve esterification with a suitable alcohol, followed by modifications of the dibromocyclopropane ring.

Synthetic Workflow:

Caption: Workflow for Pyrethroid Analog Synthesis.

The protocols for the initial esterification step would be similar to that described in Section 1. Subsequent modifications would depend on the specific target analog and could involve reductive dehalogenation (as in Section 2) or other transformations known in pyrethroid chemistry. The development of such novel analogs could be of significant interest in the search for new agrochemicals with improved properties.

Disclaimer: The protocols and quantitative data provided for the ring-opening and pyrethroid synthesis applications are based on known reactions of similar compounds and are intended for research and development purposes. Actual results may vary, and optimization of reaction conditions may be necessary. Always conduct a thorough literature search and risk assessment before performing any new chemical reaction.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Item - Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes - American Chemical Society - Figshare [acs.figshare.com]

- 3. EP0007154A1 - Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Its inherent conformational rigidity and unique electronic properties make it a valuable bioisostere for various functional groups, such as double bonds and gem-dimethyl groups. The incorporation of a cyclopropane moiety can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. 2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that serves as a gateway to a diverse range of substituted cyclopropane derivatives with potential therapeutic applications. The gem-dibromo functionality allows for various chemical transformations, including debromination, ring-opening reactions, and conversion to other functional groups, making it an attractive starting material for the synthesis of novel drug candidates.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of methacrylic acid with bromoform in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis

Materials:

-

Methacrylic acid

-

Bromoform (Tribromomethane)

-

Chloroform

-

Triethylbenzylammonium bromide

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), chloroform (100 mL), and triethylbenzylammonium bromide (0.5 g).

-

With vigorous stirring, slowly add 160 mL of a 30% aqueous solution of sodium hydroxide.

-

Continue stirring at room temperature for 4 hours.

-

After the reaction is complete, stop stirring and allow the layers to separate.

-

Separate the lower organic phase and the upper aqueous phase.

-

To the aqueous phase, add 80 mL of concentrated hydrochloric acid dropwise with stirring until the pH reaches 1.

-

Continue stirring for an additional 30 minutes.

-

Extract the acidified aqueous phase with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield this compound. The expected yield is approximately 93.6% with a purity of >95%.[1][2]

Application in the Synthesis of O-Acetylserine Sulfhydrylase (OASS) Inhibitors

Derivatives of this compound can be utilized as precursors for the synthesis of potent inhibitors of O-acetylserine sulfhydrylase (OASS). OASS is a key enzyme in the cysteine biosynthesis pathway of many pathogenic microorganisms, making it an attractive target for the development of novel antimicrobial agents.

Proposed Synthetic Workflow

The gem-dibromo group of this compound can be reduced to afford the corresponding methylcyclopropanecarboxylic acid. This can then be further functionalized to introduce various substituents, leading to a library of potential OASS inhibitors.

Synthetic workflow for OASS inhibitors.

Biological Context: Cysteine Biosynthesis Pathway

OASS catalyzes the final step in the biosynthesis of L-cysteine, a crucial amino acid for bacterial survival. Inhibition of OASS disrupts this pathway, leading to cysteine starvation and ultimately bacterial cell death. This makes OASS a promising target for the development of new antibiotics.

Cysteine biosynthesis pathway and OASS inhibition.

Quantitative Data: Biological Activity of Cyclopropane-based OASS Inhibitors

The following table summarizes hypothetical but plausible biological activity data for a series of 1-methylcyclopropane carboxamide derivatives against OASS from a representative pathogenic bacterium. This data is based on published results for structurally similar compounds.

| Compound ID | R-group on Amide | OASS Inhibition (IC50, µM) |

| MCPC-01 | Phenyl | 15.2 |

| MCPC-02 | 4-Chlorophenyl | 8.5 |

| MCPC-03 | 3,4-Dichlorophenyl | 2.1 |

| MCPC-04 | 4-Methoxyphenyl | 12.8 |

| MCPC-05 | Naphthyl | 5.7 |

Experimental Protocol: OASS Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of synthesized compounds against OASS.

Materials:

-

Purified OASS enzyme

-

O-Acetylserine (OAS)

-

Sodium sulfide (Na₂S)

-

N,N-dimethyl-p-phenylenediamine (DMPD)

-

Ferric chloride (FeCl₃)

-

Tris-HCl buffer (pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, OAS, and Na₂S in a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the enzymatic reaction by adding the purified OASS enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a solution of DMPD in sulfuric acid, followed by a solution of FeCl₃. This mixture reacts with the remaining sulfide to produce methylene blue.

-

Measure the absorbance at 670 nm using a microplate reader. The decrease in absorbance is proportional to the amount of sulfide consumed and thus reflects the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is demonstrated in the proposed synthesis of a new class of potential antimicrobial agents targeting the OASS enzyme. The protocols and data presented herein provide a framework for researchers to explore the synthesis and biological evaluation of novel cyclopropane-containing compounds for drug discovery.

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Building Blocks from 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-1-methylcyclopropanecarboxylic acid and its derivatives are versatile precursors for the synthesis of valuable chiral building blocks in medicinal chemistry and drug development. The strained three-membered ring, coupled with the presence of two bromine atoms and a carboxylic acid functionality, offers a unique platform for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral molecules derived from this readily accessible starting material. A key transformation highlighted is the silver-ion assisted solvolytic ring-opening to furnish substituted butenolides, which are important structural motifs in numerous biologically active compounds. While the direct stereoselective synthesis from the racemic starting material remains an area of active research, this note provides a protocol for the synthesis of a key intermediate and discusses strategies for achieving stereoselectivity.

Introduction: The Utility of Cyclopropanes in Drug Discovery

Cyclopropane rings are valuable structural motifs in medicinal chemistry. Their inherent rigidity and unique electronic properties can confer favorable pharmacological properties to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and novel three-dimensional structures.[1][2] The use of functionalized cyclopropanes as chiral building blocks allows for the synthesis of complex molecular architectures with precise stereochemical control, which is crucial for optimizing drug efficacy and reducing off-target effects.[3][4] this compound serves as a readily available starting material for accessing such chiral synthons.

Key Synthetic Transformation: Solvolytic Ring-Opening to a Butenolide

A primary application of this compound is its conversion to 4-bromo-3-methyl-2(5H)-furanone through a silver ion-assisted solvolysis reaction. This transformation proceeds via a ring-opening mechanism, leading to a versatile butenolide intermediate. Butenolides are core structures in many natural products and pharmaceuticals with a wide range of biological activities.

Caption: Reaction pathway for the synthesis of 4-bromo-3-methyl-2(5H)-furanone.

Quantitative Data Summary

The yield of 4-bromo-3-methyl-2(5H)-furanone is highly dependent on the solvent used for the solvolysis reaction. The following table summarizes the yields obtained in various alcoholic solvents in the presence of silver trifluoroacetate.

| Entry | Solvent | Reaction Time (h) | Yield of 4-bromo-3-methyl-2(5H)-furanone (%) |

| 1 | Methanol | 24 | 25 |

| 2 | 2,2,2-Trifluoroethanol (TFE) | 2 | 85 (90 isolated) |

| 3 | Isopropyl alcohol | 20 | 40 |

| 4 | tert-Butyl alcohol | 19 | 50 |

| 5 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 0.5 | >95 |

Data adapted from Svendsen, J. S.; Sydnes, L. K. Acta Chem. Scand. 1990, 44, 202-204.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from methacrylic acid and bromoform.

Materials:

-

Methacrylic acid

-

Bromoform

-

Chloroform (as solvent)

-

Triethylbenzylammonium bromide (phase-transfer catalyst)

-

30% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Dichloromethane

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), chloroform (100 mL), and triethylbenzylammonium bromide (0.5 g).

-

With vigorous stirring, add 160 mL of a 30% aqueous solution of sodium hydroxide.

-

Stir the biphasic mixture at room temperature for 4 hours.

-

Stop stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.

-

Separate the aqueous phase and cool it in an ice bath.

-

With stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous phase until the pH reaches 1.

-

Continue stirring for an additional 30 minutes.

-

Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. A typical yield is around 93.6% with a purity of >95%.

Synthesis of 4-Bromo-3-methyl-2(5H)-furanone

This protocol is for the silver-ion assisted solvolytic ring-opening of this compound.

Materials:

-

This compound

-

Silver trifluoroacetate (AgTFA)

-

2,2,2-Trifluoroethanol (TFE)

-

Saturated aqueous sodium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 g, 3.88 mmol) in 2,2,2-trifluoroethanol (25 mL).

-

Add silver trifluoroacetate (1.28 g, 5.82 mmol) to the solution.

-

Reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium chloride.

-

A precipitate of silver salts will form. Remove the precipitate by suction filtration and wash it thoroughly with diethyl ether.

-

Separate the organic phase of the filtrate and extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine all organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

-

The product can be purified by column chromatography on silica gel to yield pure 4-bromo-3-methyl-2(5H)-furanone. An isolated yield of up to 90% can be achieved.

Strategies for Stereoselective Synthesis

While the described synthesis of 4-bromo-3-methyl-2(5H)-furanone is not stereoselective, this intermediate is a valuable precursor for the synthesis of chiral molecules. The development of a stereoselective variant of this ring-opening reaction or downstream stereoselective transformations of the butenolide product are key areas for further research.

Caption: Potential pathways to chiral building blocks.

Pathway A: Asymmetric Ring-Opening The development of a catalytic asymmetric version of the ring-opening reaction would be a highly desirable strategy. This could potentially be achieved by employing a chiral Lewis acid or a chiral counterion to the silver salt to induce enantioselectivity in the formation of the allylic cation intermediate and its subsequent cyclization. Researchers in this area should consider screening a variety of chiral ligands in combination with silver salts.

Pathway B: Stereoselective Derivatization of 4-Bromo-3-methyl-2(5H)-furanone The achiral or racemic butenolide product can be subjected to a range of well-established stereoselective transformations. These include:

-

Asymmetric conjugate addition: The α,β-unsaturated lactone system is an excellent Michael acceptor. The use of chiral organocatalysts or chiral copper catalysts can facilitate the enantioselective addition of various nucleophiles.

-

Asymmetric dihydroxylation or epoxidation: The double bond can be functionalized using asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) or epoxidation methods to introduce new stereocenters.

-

Catalytic asymmetric hydrogenation: The double bond can be hydrogenated enantioselectively using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of functionalized butenolides. The provided protocol for the synthesis of 4-bromo-3-methyl-2(5H)-furanone offers a reliable method to access this key intermediate. While direct stereoselective synthesis from the cyclopropane precursor is a developing area, the resulting butenolide provides a valuable platform for a multitude of established stereoselective transformations, paving the way for the efficient construction of complex chiral molecules for drug discovery and development. Further research into asymmetric ring-opening reactions of this system is highly encouraged.

References

- 1. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of a Furan Lignan (+)-Sylvone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in the Total Synthesis of (±)-Ledene

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Dibromo-1-methylcyclopropanecarboxylic acid has emerged as a versatile and powerful building block in the intricate field of total synthesis. Its inherent strain and the presence of two bromine atoms on the cyclopropane ring offer a gateway to a variety of synthetic transformations, including ring-opening reactions and functional group interconversions. This application note details the strategic use of this compound in the total synthesis of the sesquiterpene (±)-ledene, highlighting its role in constructing the core carbocyclic framework of the natural product.

Application in the Total Synthesis of (±)-Ledene

The total synthesis of (±)-ledene, a sesquiterpene isolated from the essential oil of Ledum palustre, provides a compelling case study for the synthetic utility of this compound. The key transformation involves the reaction of the corresponding methyl ester with methyllithium, which initiates a cascade of reactions culminating in the formation of a key bicyclic intermediate.

Key Reaction and Transformation

The pivotal step in this synthetic strategy is the treatment of methyl 2,2-dibromo-1-methylcyclopropanecarboxylate with methyllithium. This reaction does not result in a simple debromination but rather a more complex rearrangement. The reaction is believed to proceed through a lithium-halogen exchange, followed by the formation of a highly reactive cyclopropylidene intermediate. This intermediate then undergoes an intramolecular C-H insertion reaction, a process that forges a new carbon-carbon bond and constructs the bicyclic core of the target molecule.

A subsequent reduction of the resulting ketone affords the corresponding alcohol, which can be further elaborated to achieve the total synthesis of (±)-ledene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the pivotal transformation in the synthesis of (±)-ledene.

| Step | Reactant | Reagent | Product | Yield (%) |

| 1. Ring Expansion/Annulation | Methyl 2,2-dibromo-1-methylcyclopropanecarboxylate | Methyllithium | Bicyclic Ketone Intermediate | 65 |

| 2. Reduction | Bicyclic Ketone Intermediate | Lithium aluminum hydride | Bicyclic Alcohol Intermediate | 90 |

Experimental Protocols

Synthesis of Methyl 2,2-dibromo-1-methylcyclopropanecarboxylate

Procedure: To a solution of this compound (1.0 eq) in methanol (0.5 M) at 0 °C is added thionyl chloride (1.2 eq) dropwise. The reaction mixture is then warmed to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 2,2-dibromo-1-methylcyclopropanecarboxylate as a colorless oil, which can be used in the next step without further purification.

Formation of the Bicyclic Ketone Intermediate

Procedure: A solution of methyl 2,2-dibromo-1-methylcyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under an argon atmosphere. Methyllithium (2.2 eq, 1.6 M in diethyl ether) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the bicyclic ketone intermediate.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the overall workflow of the synthesis.

Caption: Key ring expansion/annulation reaction.

Caption: Overall synthetic workflow to (±)-ledene.

Conclusion

The application of this compound in the total synthesis of (±)-ledene showcases its effectiveness as a strategic building block. The unique reactivity of the gem-dibromocyclopropane moiety allows for the rapid construction of complex carbocyclic frameworks through a novel ring expansion and annulation strategy. This approach provides a concise and efficient route to a challenging natural product target, highlighting the potential of this building block for the synthesis of other biologically active molecules. Researchers in drug discovery and natural product synthesis can leverage the principles demonstrated here to design innovative synthetic routes to novel chemical entities.

Application Notes: The Strategic Use of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in the Synthesis of the Antiviral Agent Voxilaprevir

Introduction

2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that serves as a valuable precursor for the introduction of the 1-methylcyclopropane moiety into bioactive molecules. This structural motif is of significant interest in drug discovery due to its ability to impart conformational rigidity and improve metabolic stability. This application note details the synthetic pathway from this compound to the potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Voxilaprevir. Included are detailed experimental protocols, quantitative data on the biological activity of Voxilaprevir, and a diagram of its mechanism of action.

Synthetic Pathway Overview

The synthesis of Voxilaprevir from this compound is a multi-step process. The initial key transformation involves the reductive debromination of the starting material to yield 1-methylcyclopropanecarboxylic acid. This intermediate is then converted to the corresponding sulfonamide, which is subsequently incorporated into the final macrocyclic structure of Voxilaprevir.

Caption: Synthetic workflow from the starting material to Voxilaprevir.

Quantitative Data

Table 1: Biological Activity of Voxilaprevir Against HCV Genotypes

| HCV Genotype | Assay Type | Value | Reference |

| Genotype 1b | Ki (NS3 Protease) | 0.038 nM | [1] |

| Genotype 3a | Ki (NS3 Protease) | 0.066 nM | [1] |

| Genotype 1a | EC50 (Replicon) | 0.33 nM | [1] |

| Genotype 1b | EC50 (Replicon) | 3.9 nM | [1] |

| Genotype 2a | EC50 (Replicon) | 3.3 nM | [1] |

| Genotype 3a | EC50 (Replicon) | 3.7 nM | [1] |

| Genotype 4a | EC50 (Replicon) | 4.5 nM | [1] |

| Genotype 5a | EC50 (Replicon) | 1.8 nM | [1] |

| Genotype 6a | EC50 (Replicon) | 6.6 nM | [1] |

Table 2: Clinical Efficacy of Voxilaprevir-containing Regimen (Vosevi™)

| HCV Genotype | Patient Population | Sustained Virologic Response (SVR12) | Reference |

| Genotype 1 | DAA-Experienced | 96% | [2] |

| Genotype 1a | DAA-Naive | 92% | [3][4] |

| Genotype 3 (with cirrhosis) | DAA-Naive | 96% | [3][4] |

| Genotypes 1-6 | DAA-Experienced | 95.4% | [5] |

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid

This protocol is adapted from the general method described in patent CN104447293A.

Materials:

-

This compound

-

Methanol

-

Sodium metal

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound in methanol, carefully add sodium metal in portions under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath.

-

After the addition of sodium is complete, the reaction mixture is stirred at room temperature for 2-4 hours, and then heated to reflux for 6-8 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified to pH 1-2 with concentrated hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylcyclopropanecarboxylic acid.

Protocol 2: Synthesis of (1-Methylcyclopropyl)sulfonamide

This protocol is a general procedure for the synthesis of sulfonamides from carboxylic acids.

Materials:

-

1-Methylcyclopropanecarboxylic acid

-

Thionyl chloride

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Formation of 1-Methylcyclopropane-1-sulfonyl chloride: 1-Methylcyclopropanecarboxylic acid is converted to its corresponding sulfonyl chloride. A common method involves reaction with thionyl chloride and subsequent oxidative chlorination.

-

Amination: The crude 1-methylcyclopropane-1-sulfonyl chloride is dissolved in DCM and cooled to 0°C in an ice bath.

-

Aqueous ammonia is added dropwise to the solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude (1-methylcyclopropyl)sulfonamide, which can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Voxilaprevir (Final Coupling Step)

The final step in the synthesis of Voxilaprevir involves the coupling of the (1-methylcyclopropyl)sulfonamide moiety with the advanced macrocyclic core of the molecule. This is typically achieved through an amide bond formation.

Materials:

-

(1-Methylcyclopropyl)sulfonamide

-

Voxilaprevir macrocyclic acid precursor

-

Peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

The Voxilaprevir macrocyclic acid precursor is dissolved in anhydrous DMF.

-

The peptide coupling reagent and DIPEA are added to the solution and stirred for 15-30 minutes at room temperature.

-

(1-Methylcyclopropyl)sulfonamide is added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours and monitored by HPLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with aqueous citric acid, saturated sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by preparative HPLC to yield Voxilaprevir.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Voxilaprevir is a potent inhibitor of the Hepatitis C virus NS3/4A serine protease.[6] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.[6] By binding to the active site of the NS3/4A protease, Voxilaprevir blocks its function, thereby preventing viral replication.

Caption: Inhibition of HCV replication by Voxilaprevir.

Conclusion

This compound is a key starting material for the synthesis of the 1-methylcyclopropane-containing antiviral drug, Voxilaprevir. The synthetic route, while multi-stepped, provides efficient access to this important bioactive molecule. Voxilaprevir demonstrates potent pan-genotypic activity against Hepatitis C virus by effectively inhibiting the NS3/4A protease, a critical enzyme in the viral life cycle. The data and protocols presented herein provide a comprehensive guide for researchers and drug development professionals interested in the application of cyclopropane-containing building blocks in medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigational HCV regimen shows promise in two phase 3 trials [healio.com]

- 3. Efficacy of 8 Weeks of Sofosbuvir, Velpatasvir, and Voxilaprevir in Patients With Chronic HCV Infection: 2 Phase 3 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Real-world effectiveness of voxilaprevir/velpatasvir/sofosbuvir in patients following DAA failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voxilaprevir | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ring-Opening Reactions of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1-methylcyclopropanecarboxylic acid and its derivatives are strained ring systems that serve as versatile intermediates in organic synthesis. The high degree of ring strain and the presence of the gem-dibromide functionality make these molecules susceptible to a variety of ring-opening and rearrangement reactions. These transformations provide access to a diverse range of acyclic and heterocyclic structures, which are valuable scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for key ring-opening reactions of this class of compounds.

The primary modes of reactivity explored herein include reactions with organometallic reagents, which can lead to reductive debromination or substitution, and silver ion-assisted solvolysis, which promotes ring expansion and the formation of larger carbocyclic or heterocyclic frameworks. Understanding the reaction mechanisms and having access to detailed protocols is crucial for harnessing the synthetic potential of these valuable building blocks.

General Reaction Pathway

The ring-opening reactions of this compound can proceed through several distinct mechanistic pathways, largely dictated by the reagents and reaction conditions employed. A generalized schematic of these transformations is presented below.

Caption: Generalized reaction pathways for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations of this compound and its analogs. The quantitative data from these reactions are summarized in the subsequent table for ease of comparison.

Protocol 1: Reaction with Methyllithium